molecular formula C13H18N2 B11896903 N-((1-Methylindolin-4-yl)methyl)cyclopropanamine

N-((1-Methylindolin-4-yl)methyl)cyclopropanamine

Cat. No.: B11896903
M. Wt: 202.30 g/mol
InChI Key: HBLIEYDNZKWCJV-UHFFFAOYSA-N
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Description

N-((1-Methylindolin-4-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.3 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-[(1-methyl-2,3-dihydroindol-4-yl)methyl]cyclopropanamine

InChI

InChI=1S/C13H18N2/c1-15-8-7-12-10(3-2-4-13(12)15)9-14-11-5-6-11/h2-4,11,14H,5-9H2,1H3

InChI Key

HBLIEYDNZKWCJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CC=C21)CNC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methylindolin-4-yl)methyl)cyclopropanamine typically involves the reaction of 1-methylindoline with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methylindolin-4-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-Methylindolin-4-yl)methyl)cyclopropanone, while reduction may produce N-((1-Methylindolin-4-yl)methyl)cyclopropanol .

Scientific Research Applications

N-((1-Methylindolin-4-yl)methyl)cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-((1-Methylindolin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Methylindolin-4-yl)methyl)cyclopropanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-((1-Methylindolin-4-yl)methyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C13H16N2
  • Molecular Weight : 202.30 g/mol
  • CAS Number : 1706448-33-0

The compound features a cyclopropanamine structure, characterized by a three-membered carbon ring attached to an amine group, and an indoline moiety which is integral to its biological profile.

Biological Activity Overview

Preliminary studies indicate that compounds containing indoline structures often exhibit various biological activities, including:

  • Anticancer Properties : Indoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Some indoline derivatives are being investigated for their potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Certain structural analogs have demonstrated antimicrobial properties, suggesting potential applications in combating bacterial infections.

Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with various biological targets. Techniques such as radiolabeled ligand binding assays and computational docking studies have been employed to elucidate these interactions. Preliminary data suggest that this compound may interact effectively with receptors involved in pain modulation and inflammation.

Case Studies

  • Antitumor Activity :
    • A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.
    • The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role in neurodegenerative disease therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberStructural FeaturesUnique Aspects
N-(4-Fluorophenyl)methyl-1-methylpiperidin-4-amine1956334-44-3Piperidine ringFluorine substitution enhances lipophilicity
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride1956334-44-3Piperidine ringDual nitrogen functionality
N-Methyl-N-(1-methylpyrrolidin-3-yl)cyclopropanamine802321-87-5Cyclopropane ringIncorporates pyrrolidine

This compound stands out due to its combination of an indoline moiety and cyclopropane structure, potentially offering distinct biological activities compared to these similar compounds. Its specific interactions and effects may differ significantly due to variations in their molecular frameworks.

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